molecular formula C7H5FN2 B053940 2-Amino-3-fluorobenzonitrile CAS No. 115661-37-5

2-Amino-3-fluorobenzonitrile

Cat. No.: B053940
CAS No.: 115661-37-5
M. Wt: 136.13 g/mol
InChI Key: UNISSOLHERSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a fluorine atom at the third position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in organic synthesis and pharmaceutical chemistry . The specific targets would depend on the final product that is synthesized using 2-Amino-3-fluorobenzonitrile.

Mode of Action

The mode of action of this compound is primarily through its reactivity as a chemical intermediate. The compound contains both an amino group and a nitrile group, which are functional groups that can undergo a variety of chemical reactions . These groups can be transformed into other functional groups such as azides, amides, carboxylic acids, and more under simple reaction conditions . This allows for the synthesis of a wide range of fluorinated 1,2,3-trisubstituted benzene derivatives .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final product that is synthesized using this compound. As a chemical intermediate, it is used to synthesize a variety of compounds, each of which could potentially interact with different biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is insoluble in water , which could affect its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s reactivity can be influenced by the reaction conditions, such as temperature and the presence of other reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the corresponding amide to the nitrile. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 180°C) to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps like recrystallization and purification using column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or acyl chlorides in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Azides, amides, and other substituted derivatives.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Amino-3-fluorobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and fluorinated compounds.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those containing fluorine atoms, which often exhibit enhanced biological activity.

    Industry: Employed in the production of agrochemicals, dyes, and advanced materials

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzonitrile
  • 2-Amino-5-fluorobenzonitrile
  • 2-Amino-6-fluorobenzonitrile

Comparison: 2-Amino-3-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-amino-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNISSOLHERSZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382631
Record name 2-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115661-37-5
Record name 2-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 ml) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 8 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature and evaporated to dryness. The residue was dissolved in water (400 ml) and extracted with diethyl ether (2×300 ml). The combined organics were washed with water (300 ml) and brine (250 ml), dried over anhydrous magnesium sulfate, filtered and evaporated. Trituration with isohexane (150 ml) afforded 2-amino-3-fluorobenzonitrile (9.8 g, 50%) as an off-white solid: 1H NMR (360 MHz, CDCl3) δ 4.47 (2H, s), 6.65-6.71 (1H, m), 7.14-7.20 (2H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3-fluorobenzonitrile
Reactant of Route 3
2-Amino-3-fluorobenzonitrile
Reactant of Route 4
2-Amino-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.